

TQ05310 Application Notes and Protocols for In Vivo Mouse Models

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Compound of Interest

Compound Name: TQ05310
Cat. No.: B15574256

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These application notes provide a comprehensive overview of the current understanding of **TQ05310** dosage and administration for in vivo mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing efficacy and pharmacodynamic studies.

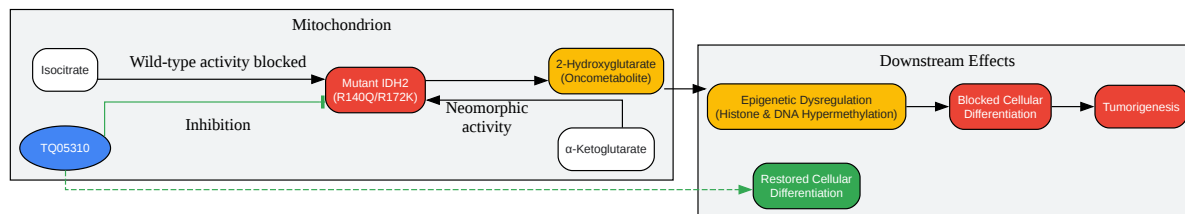
Introduction

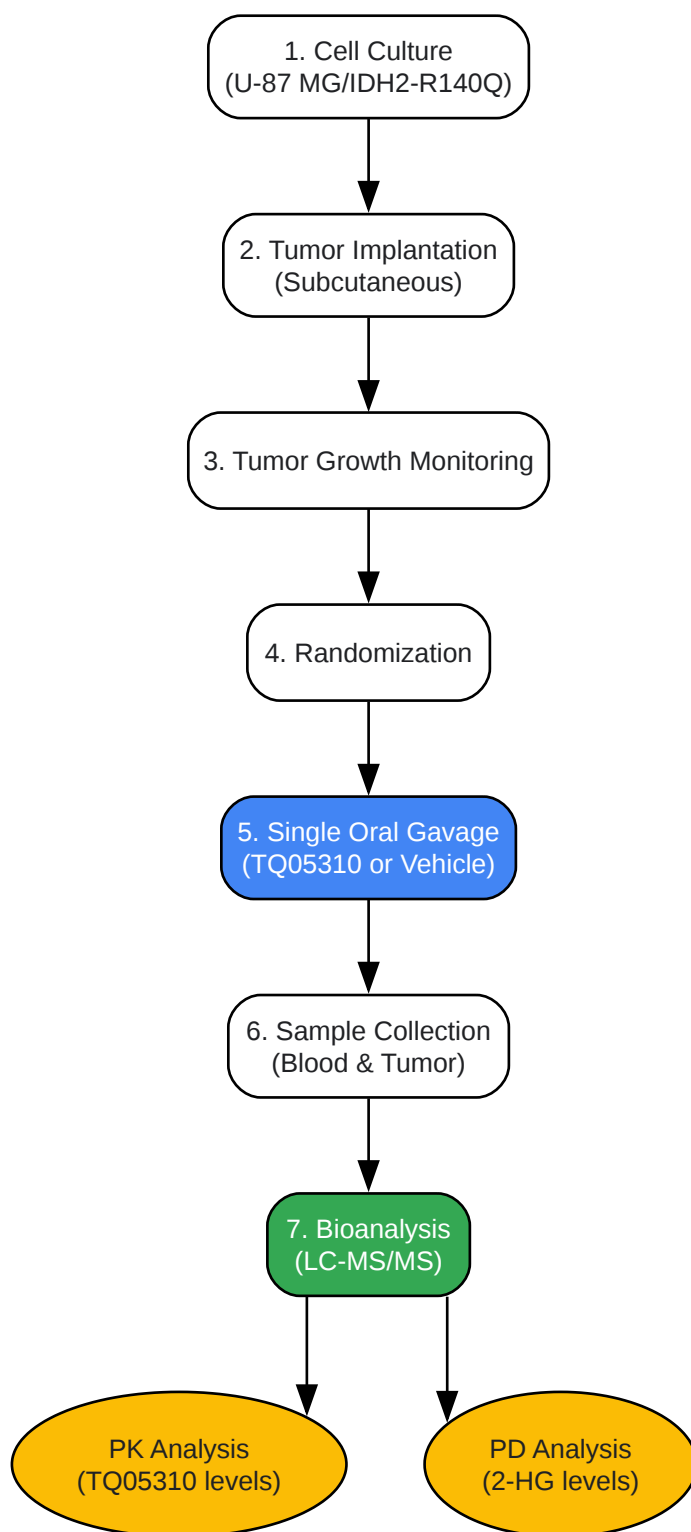
TQ05310 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants.[1] These mutations are implicated in various cancers, where they lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] 2-HG accumulation disrupts normal cellular metabolism and epigenetic regulation, contributing to oncogenesis. **TQ05310** exerts its therapeutic effect by inhibiting the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of cancer cells.[1]

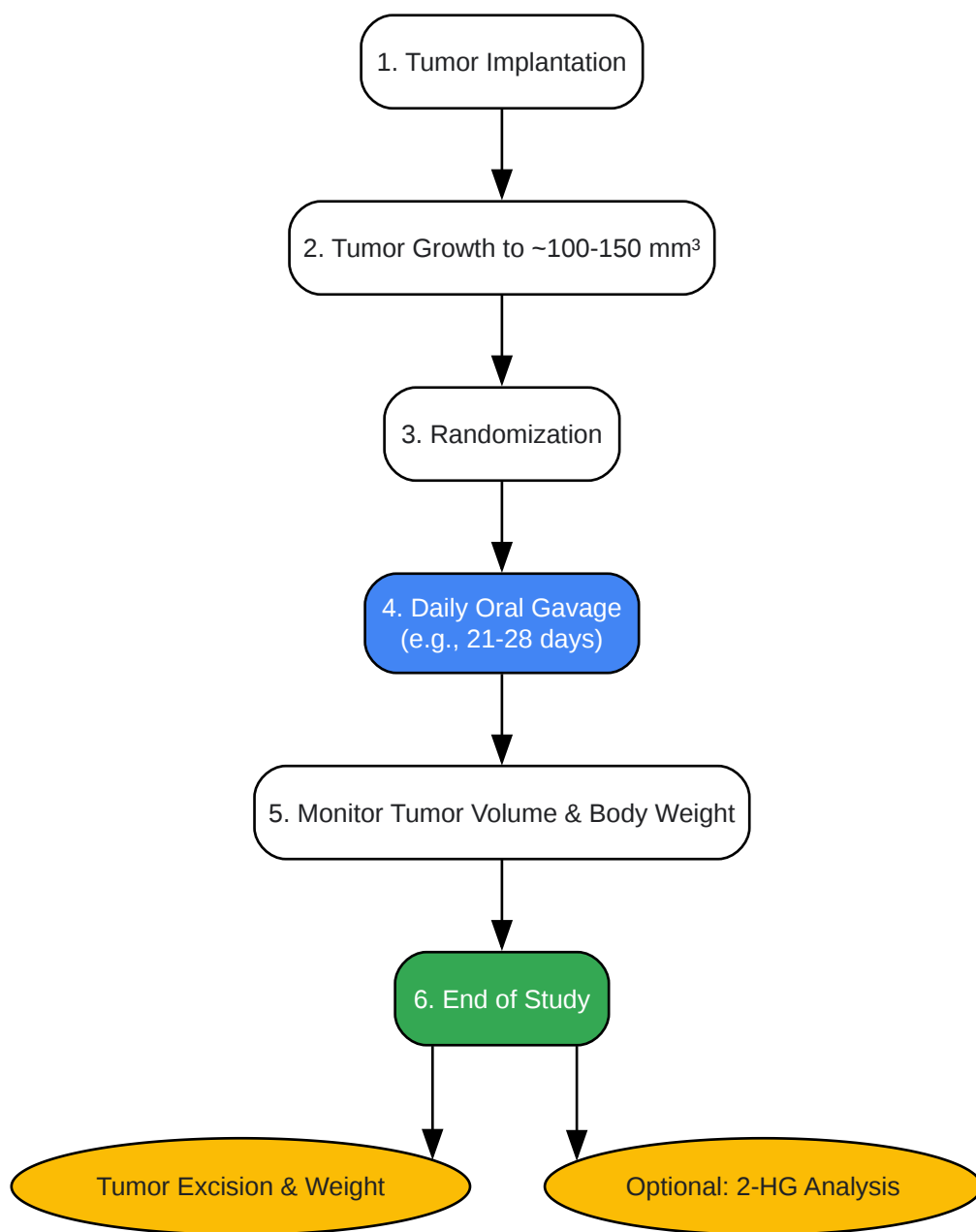
Mechanism of Action

Mutations in the IDH2 enzyme at arginine residues R140 and R172 confer a new enzymatic activity, the conversion of α -ketoglutarate (α -KG) to 2-HG. This oncometabolite competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases. The resulting hypermethylation state blocks cellular differentiation and contributes to tumor development. **TQ05310** is an orally available small molecule that specifically inhibits these

mutant forms of IDH2, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation pathways.







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References

- 1. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
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